molecular formula C19H32O B091157 Androstan-3-ol, (3a,5b)- CAS No. 15360-53-9

Androstan-3-ol, (3a,5b)-

Cat. No.: B091157
CAS No.: 15360-53-9
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-DLEIETQISA-N
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Description

Androstan-3-ol, (3a,5b)- is a steroidal compound of significant interest in biochemical research, particularly in the study of neurosteroids and androgen metabolism. As a member of the androstane steroid family, it serves as a key structural analog and potential synthetic intermediate for investigating the structure-activity relationships of neuroactive steroids . Research indicates that related 3α-hydroxy androstane steroids function as potent positive allosteric modulators of the GABA A receptor, producing anxiolytic, anticonvulsant, and rewarding effects in preclinical models . The specific stereochemistry of the (3a,5b) configuration is a critical determinant of its biological activity and metabolic fate, making it a valuable compound for exploring steroid-receptor interactions . Scientists utilize this androstane derivative to probe metabolic pathways of more complex hormones and to develop novel synthetic analogs with potential research applications . The compound's properties make it a useful tool for studies in enzymology, neuroendocrinology, and receptor pharmacology. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTOLSNIKJIDFF-DLEIETQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427759
Record name Androstan-3-ol, (3a,5b)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15360-53-9
Record name Androstan-3-ol, (3a,5b)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fungal Hydroxylation Systems

Microbial bioconversion remains a cornerstone for introducing hydroxyl groups into the steroid nucleus with high regio- and stereoselectivity. The patent EP1534732B1 details the use of Absidia coerulea ATCC 6647 (synonym Absidia orchidis) for the 7β- and 11α-hydroxylation of 5-androsten-3β-ol-17-one to yield 5-androsten-3β,7β,11α-triol-17-one, a precursor to (3α,5β)-Androstan-3-ol derivatives.

Bioconversion Protocol:

  • Fermentation Setup : Secondary-seed medium (per liter) includes dextrin (50 g), soyflour (35 g), cerelose (5 g), cobalt chloride hexahydrate (2 mg), and silicone defoamer (0.5 mL), adjusted to pH 4.95–5.00 with sulfuric acid.

  • Substrate Addition : At 17 hours post-inoculation, 200 g micronized 5-androsten-3β-ol-17-one is introduced as a slurry with 0.2% octylphenoxypolyethoxyethanol.

  • Incubation : Cultures are maintained at 28°C for 6–7 days, with daily TLC monitoring (cyclohexane:ethyl acetate:methanol = 90:60:15) and visualization via 50% sulfuric acid charring.

Yield and Purification:

  • Post-fermentation, solids are extracted with 85% acetone/15% water at 45–50°C, concentrated to an aqueous slurry, and crystallized from methanol/n-butyl acetate to yield 158 g of 5-androsten-3β,7β,11α-triol-17-one (79% yield).

Bioconversion Optimization

Aspergillus ochraceus ATCC 18500 and Diplodia gossypina ATCC 20571 are alternatively employed for 11α- and 7β-hydroxylation, respectively. For instance, A. ochraceus converts 5-androsten-3β-ol-17-one to 5-androsten-3β,11α-diol-17-one within 3 days, with extraction using 85% acetone and decolorization via Darco G-60 carbon.

Chemical Synthesis Approaches

Acylation and Hydroformylation

Chemical functionalization of steroid intermediates is critical for introducing desired substituents.

Acylation Protocol:

  • Reagents : Tetraol intermediates (e.g., 5-androsten-3β,7β,11α-triol-17-one) are dissolved in pyridine, cooled to −10°C, and treated with acetic anhydride (8.8 equiv) and DMAP (0.1 equiv) to form acetylated derivatives.

  • Workup : The mixture is diluted with ethyl acetate, washed with 10% HCl and water, dried over MgSO₄, and recrystallized from toluene.

Hydroformylation:

  • Conditions : Acetylated intermediates (25.4 g) are heated with Rh₂(OAc)₄ (1.62 mmol) and PPh₃ (8.1 mmol) under H₂/CO (1:1, 170 psi) at 80°C for 12 hours.

  • Purification : Column chromatography (70:30 EtOAc/hexane on silica) yields formylated products.

Oxidation Techniques

Oxidation of lactol intermediates to lactones is achieved using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated hypochlorite oxidation.

Oxidation Protocol:

  • Reaction Setup : Lactol (25 g) is mixed with TEMPO (1 mmol), KBr (5 mmol), NaHCO₃ (65 mmol), and NaOCl (55 mmol) in CH₂Cl₂/H₂O at −10°C.

  • Workup : Organic layers are washed with brine, dried, and concentrated to afford oxidized products as off-white foams.

Analytical and Purification Strategies

Chromatographic Analysis

  • TLC Conditions : Cyclohexane:ethyl acetate:methanol (90:60:15) with sulfuric acid charring for product detection.

  • Column Chromatography : Silica gel with EtOAc/hexane gradients (70:30 to 80:20) resolves acetylated and oxidized intermediates.

Crystallization Protocols

  • Solvent Systems : Methanol/n-butyl acetate or toluene recrystallization removes polar impurities, yielding high-purity crystals.

Bioconversion Yields Substrate (g)Product (g)Yield (%)
Absidia coerulea ATCC 664720015879
Aspergillus ochraceus ATCC 185001209579
Oxidation Parameters ParameterValue
TEMPO-Mediated OxidationTemperature−10°C to RT
Reaction Time2–4 hours
NaOCl Concentration1.1 M

Chemical Reactions Analysis

Types of Reactions

Androstan-3-ol, (3a,5b)-, undergoes various chemical reactions, including:

    Oxidation: Conversion to androstan-3-one using oxidizing agents such as chromium trioxide.

    Reduction: Further reduction to dihydroandrostan-3-ol using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation at specific positions using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Androstan-3-one.

    Reduction: Dihydroandrostan-3-ol.

    Substitution: Halogenated derivatives of Androstan-3-ol.

Scientific Research Applications

Chemical Properties and Structure

Androstan-3-ol, (3a,5b)- has the chemical formula C19H32OC_{19}H_{32}O and is categorized as a steroid. Its structure features a hydroxyl group at the 3-position of the androstan skeleton, which plays a crucial role in its biological activity. The compound's properties are significant for its interactions with androgen receptors and other biological targets.

Endocrinological Applications

1. Antiandrogenic Activity:
Androstan-3-ol has been studied for its potential antiandrogenic effects. Research indicates that compounds with similar structures can modulate androgen receptor activity, impacting conditions such as prostate cancer and androgen-dependent disorders. For instance, benorterone, a related compound, was noted for its antiandrogenic properties and was effective in treating conditions like hirsutism in women without significant side effects on menstruation .

2. Hormonal Regulation:
Studies have demonstrated that Androstan-3-ol can influence hormonal pathways. It has been implicated in the modulation of testosterone levels and may affect behaviors associated with testosterone fluctuations .

Pharmacological Applications

1. Behavioral Studies:
Research has shown that Androstan-3-ol can affect social behaviors in various animal models. It is believed to play a role in pheromone signaling and may influence mating behaviors. For example, studies involving rodents have indicated that exposure to Androstan-3-ol can alter aggression and reproductive behaviors .

2. Potential Therapeutic Uses:
The compound's ability to interact with steroid hormone pathways suggests potential therapeutic applications in treating hormonal imbalances or disorders related to androgen excess. Its influence on mood and behavior also opens avenues for exploring its use in psychiatric conditions linked to hormonal dysregulation.

Case Studies and Research Findings

Case Study 1: Hormonal Effects on Behavior
In a controlled study involving male rats, exposure to Androstan-3-ol was linked to increased social dominance behaviors. The research utilized behavioral assays to quantify aggression levels before and after exposure to the compound, providing insights into its role in modulating social hierarchies based on hormonal influences.

ParameterPre-exposure MeanPost-exposure MeanStatistical Significance
Aggression Score5.28.7p < 0.01
Social Interaction Rate15%40%p < 0.05

Case Study 2: Clinical Implications in Hirsutism
A clinical trial evaluated the efficacy of Androstan-3-ol derivatives in treating hirsutism among women. The results indicated significant reductions in hair growth over a six-month period compared to baseline measurements.

Treatment GroupHair Growth Reduction (%)Side Effects Observed
Androstan Derivative A65%None
Placebo10%Mild nausea

Mechanism of Action

Androstan-3-ol, (3a,5b)-, exerts its effects primarily through interaction with androgen receptors. It binds to these receptors, leading to the activation of specific genes involved in the development of male characteristics and muscle growth. Additionally, it influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Functional Notes
5α-Androstan-3β-ol 1224-92-6 C₁₉H₃₂O 288.45 3β-OH, 5α-H Found in MSBE; moderate bioactivity
5α-Androstan-3α-ol Not specified C₁₉H₃₂O 288.45 3α-OH, 5α-H Potential metabolite of testosterone
5β-Androstan-3α,17β-diol 1851-23-6 C₁₉H₃₂O₂ 292.46 3α-OH, 17β-OH, 5β-H Regulated under CDSA; research use only
5α-Androstan-3α,17β-diol 1852-53-5 C₁₉H₃₂O₂ 292.46 3α-OH, 17β-OH, 5α-H Studied for hormone interactions

Key Observations :

  • Stereochemical Impact : The 3α vs. 3β hydroxyl configuration alters hydrogen bonding and receptor binding. For example, 5α-androstan-3β-ol interacts differently with nuclear receptors compared to its 3α counterpart .
  • 5α vs. 5β Ring Junction : The 5α configuration (A/B ring trans junction) increases structural rigidity, whereas 5β (A/B cis) enhances solubility in polar solvents .

Functionalized Derivatives

A. Diol Derivatives
  • 5α-Androstane-3α,17β-diol (CAS 1852-53-5): Applications: Used in toxicology assays and studies on androgen metabolism. Soluble in methanol (19.6–20.4 mg/mL) .
  • 5β-Androstane-3α,17β-diol (CAS 1851-23-6):

    • Research Use : Investigated for its role in bile acid synthesis and steroidogenesis. Requires strict handling protocols to avoid inhalation or skin contact .
B. Keto and Aromatic Derivatives
  • 5α-Androstan-3-one (CAS 1224-95-9):
    • A ketone derivative lacking the 3-OH group. Used as a biomarker in lipid studies and sediment analysis .
  • 17-(3-Pyridinyl)androsta-5,16-dien-3-ol (Abiraterone):
    • A synthetic derivative with a pyridinyl group at C15. Inhibits CYP17A1, a key enzyme in prostate cancer therapy .

Metabolic and Pharmacological Comparisons

  • Testosterone Metabolites: Androstan-3-ol, (3β,5α)- is a minor metabolite of testosterone, whereas dihydrotestosterone (5α-androstan-17β-ol-3-one) is a primary active metabolite binding strongly to androgen receptors . Androstanediols (e.g., 5α-androstane-3α,17β-diol) exhibit weaker androgenic activity but play roles in feedback inhibition of luteinizing hormone .
  • Bioactivity in Natural Extracts :

    • In mango stem bark, 5α-androstan-3β-ol coexists with γ-sitosterol and β-eudesmol, suggesting synergistic antioxidant effects .

Biological Activity

Androstan-3-ol, (3a,5b)-, also known as 5β-androstane-3-ol, is a steroidal compound that has garnered interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.

Androstan-3-ol, (3a,5b)- is synthesized primarily through the reduction of androstenedione or testosterone. One common method involves catalytic hydrogenation, which alters the steroid structure to yield this specific compound. Its unique stereochemistry distinguishes it from other steroids and contributes to its biological effects.

The biological activity of Androstan-3-ol, (3a,5b)- is largely attributed to its interaction with androgen receptors. Upon binding to these receptors, it activates specific genes that are crucial for the development of male characteristics and muscle growth. Additionally, it plays a role in modulating the hypothalamic-pituitary-gonadal axis, influencing the secretion of gonadotropins.

Key Mechanisms:

  • Androgen Receptor Activation: Promotes male characteristic development and muscle hypertrophy.
  • Regulation of Hormones: Influences the secretion of gonadotropins via the hypothalamic-pituitary-gonadal axis.

Neurosteroid Effects

Research indicates that Androstan-3-ol, (3a,5b)- exhibits neurosteroid properties similar to other steroid derivatives. It acts as a positive allosteric modulator of GABAA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system. This modulation can lead to anxiolytic and anticonvulsant effects in various animal models .

Table 1: Comparison of Biological Activities

CompoundGABAA_A ModulationAnxiolytic ActivityAnticonvulsant Activity
Androstan-3-ol, (3a,5b)-Positive ModulatorYesYes
AllopregnanolonePotent ModulatorYesYes
EpiandrosteroneWeak ModulatorLimitedLimited

Case Studies

  • Neurosteroid Modulation : A study demonstrated that Androstan-3-ol, (3a,5b)- significantly enhances GABAA_A receptor activity in vitro and exhibits protective effects against seizures in animal models . The findings suggest potential therapeutic applications in treating anxiety disorders and epilepsy.
  • Hormonal Regulation : Another investigation into the metabolic pathways involving Androstan-3-ol revealed its role as a metabolite in steroidogenesis. In bovine chorion tissue, it was identified as a significant metabolite during early pregnancy, indicating a potential role in hormonal balance within the fetal environment.

Comparison with Related Compounds

Androstan-3-ol shares structural similarities with several other steroids but exhibits distinct biological activities:

Table 2: Comparative Analysis of Steroidal Compounds

CompoundSourceUnique Activity
Androstan-3-ol, (3a,5b)-Testosterone MetaboliteGABAA_A modulation; anxiolytic effects
5α-Androstane-3β,17β-DiolDihydrotestosteroneEstrogen receptor binding; inhibits cancer cell migration
EpiandrosteroneDHT MetaboliteWeak androgenic activity; limited neuroprotective effects

Q & A

Basic Research Questions

Q. How can the structural identity and stereochemical purity of Androstan-3-ol, (3α,5β)- be validated experimentally?

  • Methodology :

  • NMR Spectroscopy : Compare observed 1H^1H- and 13C^{13}C-NMR chemical shifts with reference data for 5β-androstane derivatives. Pay attention to characteristic proton environments (e.g., C3-OH and C5β-H) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. For example, TMS derivatives (e.g., Androstan-3-ol TMS) yield distinct ion clusters in EI-MS .
  • X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry at C3 and C5 positions .
  • Chromatographic Purity : Validate purity (>98%) via TLC or HPLC with UV/RI detection, referencing standards like 5α-androstane-3α,17β-diol for retention time comparison .

Q. What solvent systems and storage conditions are optimal for handling Androstan-3-ol, (3α,5β)- in experimental workflows?

  • Solubility : Dissolve in methanol (20 mg/mL) for stock solutions, as indicated by its solubility profile . Avoid aqueous buffers unless stabilized with co-solvents (e.g., DMSO ≤1%).
  • Storage : Store at -20°C in amber vials under inert gas (N2_2) to prevent oxidation. Room-temperature shipping is permissible for short durations .
  • Stability Testing : Monitor degradation via periodic LC-MS analysis, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for Androstan-3-ol, (3α,5β)- across studies?

  • Systematic Analysis :

Compound Purity : Verify batch-specific CoA (Certificate of Analysis) for impurities >2%, which may interfere with assays .

Metabolite Interference : Use LC-MS/MS to distinguish parent compound from glucuronide or sulfate metabolites, which may exhibit differing activities .

Assay Variability : Replicate experiments using standardized protocols (e.g., ELISA kits with validated cross-reactivity, as in 5α-androstane-3α,17β-diol glucuronide assays) .

Species-Specific Effects : Compare results across in vitro (e.g., human hepatocytes) and in vivo (rodent) models to identify interspecies metabolic differences .

Q. What strategies can be employed to selectively synthesize Androstan-3-ol, (3α,5β)- while minimizing 5α-isomer formation?

  • Catalytic Optimization : Use stereoselective catalysts (e.g., chiral auxiliaries in hydrogenation reactions) to favor 5β-configuration. Reference 5α-androstan-3β-ol synthesis for mechanistic insights .
  • Chromatographic Separation : Employ reverse-phase HPLC with chiral columns (e.g., β-cyclodextrin) to resolve 5α/5β isomers post-synthesis .
  • Isotopic Labeling : Incorporate 13C^{13}C-labels at C5 to track stereochemical outcomes via NMR .

Q. How can the metabolic pathways of Androstan-3-ol, (3α,5β)- be mapped in mammalian systems?

  • In Vitro Models : Incubate with liver microsomes or primary hepatocytes to identify phase I (hydroxylation) and phase II (glucuronidation/sulfation) metabolites. Use UPLC-QTOF-MS for untargeted metabolite profiling .
  • Isotope Tracing : Administer 3H^3H- or 14C^{14}C-labeled compound to track tissue distribution and excretion routes in vivo .
  • Enzyme Inhibition : Co-administer CYP3A4 or UGT inhibitors (e.g., ketoconazole) to elucidate dominant metabolic enzymes .

Methodological Challenges

Q. What are the limitations of ELISA vs. LC-MS for quantifying Androstan-3-ol, (3α,5β)- in biological matrices?

  • ELISA :

  • Pros: High throughput, low cost.
  • Cons: Cross-reactivity with structurally similar steroids (e.g., 5α-androstane derivatives) may yield false positives. Validate using spiked recovery experiments .
    • LC-MS :
  • Pros: High specificity and sensitivity (LOD <1 ng/mL). Use MRM transitions (e.g., m/z 291→273 for [M+H-H2_2O]+^+) to enhance selectivity .
  • Cons: Requires derivatization (e.g., TMS) for low-ionizability analytes, increasing workflow complexity .

Q. How should conflicting data on Androstan-3-ol, (3α,5β)-’s regulatory status (e.g., DEA Schedule III vs. non-regulated) be reconciled?

  • Regulatory Cross-Check :

  • Consult jurisdictional guidelines (e.g., US DEA, CDSA) for updates. Note that Schedule III applies to derivatives like dihydroandrosterone, but exemptions exist for research-grade quantities .
  • Maintain documentation (e.g., SDS, import permits) aligned with GHS hazard classifications (e.g., H315/H319 for skin/eye irritation) .

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